molecular formula C12H13NO B2563147 2-Quinolin-6-ylpropan-1-ol CAS No. 1896922-09-0

2-Quinolin-6-ylpropan-1-ol

Cat. No.: B2563147
CAS No.: 1896922-09-0
M. Wt: 187.242
InChI Key: FIEUFYTYHCNFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Quinolin-6-ylpropan-1-ol is a chemical compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-6-ylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. For instance, the preparation of quinaldine derivatives from aniline derivatives and acetaldehyde under microwave irradiation without any solvent has been described . This method utilizes hydrochloric acid as a catalyst, showing high yield and efficiency.

Industrial Production Methods

Industrial production of quinoline derivatives often involves greener and more sustainable chemical processes. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts. Such methods not only improve the yield but also reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-6-ylpropan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce quinoline alcohols or amines .

Scientific Research Applications

2-Quinolin-6-ylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinolines, in general, are known for their therapeutic potential, and this compound is no exception. It is investigated for its potential use in drug development.

    Industry: The compound finds applications in the production of dyes, catalysts, and materials used in electronics.

Mechanism of Action

The mechanism of action of 2-Quinolin-6-ylpropan-1-ol involves its interaction with specific molecular targets and pathways. Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is crucial for its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which combines the quinoline ring with a propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-quinolin-6-ylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-7,9,14H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEUFYTYHCNFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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